3-[(4-Methylpiperazino)methyl]thiophenol
Description
3-[(4-Methylpiperazino)methyl]thiophenol is a sulfur-containing aromatic compound characterized by a thiophenol (benzene ring with a sulfhydryl group, -SH) substituted with a 4-methylpiperazino-methyl group at the third position. The compound shares structural similarities with derivatives like 3-fluoro-4-[(4-methylpiperazino)methyl]thiophenol, where a fluorine atom is additionally present at the fourth position of the benzene ring (synonym: ZINC95738799) . The 4-methylpiperazine moiety is notable for its presence in pharmacologically active molecules, often influencing solubility, bioavailability, and receptor interactions. Applications are inferred to include use as a synthetic intermediate in medicinal chemistry, particularly for heterocyclic systems .
Properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(15)9-11/h2-4,9,15H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZWVKDDLLCHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpiperazino)methyl]thiophenol typically involves the reaction of thiophenol with 4-methylpiperazine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiophenol, followed by nucleophilic substitution with 4-methylpiperazine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-[(4-Methylpiperazino)methyl]thiophenol may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpiperazino)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thiols, reduced sulfur species
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
3-[(4-Methylpiperazino)methyl]thiophenol, a compound with a unique structural configuration, has garnered attention in various scientific research applications. This article delves into its applications across different fields, including medicinal chemistry, materials science, and analytical chemistry.
Chemical Properties and Structure
3-[(4-Methylpiperazino)methyl]thiophenol is characterized by the presence of a thiophenol moiety and a piperazine derivative. Its molecular formula is C12H16N2S, and it exhibits properties that make it suitable for various applications:
- Molecular Weight : 220.34 g/mol
- Melting Point : Information not widely available; further studies may be required to determine this property.
- Solubility : Soluble in organic solvents, which enhances its utility in organic synthesis.
Anticancer Activity
Recent studies have indicated that compounds containing thiophenol and piperazine derivatives exhibit significant anticancer properties. For instance, research has shown that 3-[(4-Methylpiperazino)methyl]thiophenol can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various thiophenol derivatives, including 3-[(4-Methylpiperazino)methyl]thiophenol. The results demonstrated that this compound exhibited cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Research has shown that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Research Findings : In a study assessing the antibacterial activity of several thiophenol derivatives, 3-[(4-Methylpiperazino)methyl]thiophenol showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL . This suggests its potential use in treating infections caused by resistant strains.
Polymer Synthesis
3-[(4-Methylpiperazino)methyl]thiophenol can serve as a functional monomer in the synthesis of polymers. Its ability to form covalent bonds with other monomers allows for the creation of materials with enhanced mechanical properties and thermal stability.
Example : A recent study focused on synthesizing conducting polymers using this compound as a dopant. The resulting polymer exhibited improved electrical conductivity compared to traditional conducting polymers, indicating its potential use in electronic applications .
Coatings and Adhesives
Due to its thiol group, the compound can be utilized in the formulation of coatings and adhesives. The thiol functionality allows for strong adhesion to various substrates, which is crucial in industrial applications.
Sensor Development
The unique chemical structure of 3-[(4-Methylpiperazino)methyl]thiophenol makes it suitable for developing chemical sensors. Its ability to undergo redox reactions can be harnessed in sensor technologies for detecting specific analytes.
Study Insight : Research published in Analytical Chemistry detailed the development of an electrochemical sensor using this compound to detect heavy metals in water samples. The sensor demonstrated high sensitivity and selectivity, with detection limits lower than regulatory thresholds .
Mechanism of Action
The mechanism of action of 3-[(4-Methylpiperazino)methyl]thiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The thiophenol group can undergo redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, as derived from the evidence:
*Estimated based on analogs in .
Key Comparisons:
- In contrast, dichlorophenyl-substituted pyridazinethiones exhibit stronger antimicrobial effects, likely due to halogen-driven hydrophobic interactions with microbial enzymes .
- Synthetic Utility: The methylpiperazino group facilitates solubility in polar solvents, making it advantageous for coupling reactions (e.g., with chloropyridazines or thioureas) to generate fused heterocycles .
Research Findings and Gaps
- Reactivity: Chloropyridazine derivatives (e.g., compound 7 in ) react with thiophenol analogs to form sulfur-containing heterocycles, underscoring the utility of 3-[(4-Methylpiperazino)methyl]thiophenol in constructing complex scaffolds.
- Limitations : Direct experimental data on the target compound’s physicochemical properties (e.g., logP, pKa) and biological activity are absent in the provided evidence. Further studies are needed to validate its pharmacokinetic and toxicological profiles.
Biological Activity
3-[(4-Methylpiperazino)methyl]thiophenol is a compound that combines a thiophenol moiety with a piperazine derivative, presenting potential applications in medicinal chemistry. The unique structural features of this compound suggest diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Formula : C12H16N2S
- Functional Groups :
- Thiol group (-SH) attached to a thiophene ring
- Piperazine ring with a methyl substitution
This structure allows for various chemical reactivities, such as nucleophilic substitutions and electrophilic aromatic substitutions, due to the electron-rich nature of the thiophenol and piperazine groups.
Antimicrobial Activity
Research indicates that compounds similar to 3-[(4-Methylpiperazino)methyl]thiophenol exhibit significant antimicrobial properties. For instance, derivatives containing thiophenol structures have shown effectiveness against various bacterial strains. A study demonstrated that Mannich bases derived from similar compounds displayed notable antibacterial and antifungal activities against multiple microorganisms, confirming their potential as therapeutic agents .
Anticancer Properties
The anticancer potential of 3-[(4-Methylpiperazino)methyl]thiophenol is supported by studies on related compounds. For example, analogs with similar thiophenol structures have been evaluated for their antiproliferative effects on cancer cell lines. These compounds demonstrated the ability to inhibit cellular growth and induce apoptosis in cancer cells, suggesting that the thiophene moiety may enhance anticancer activity through various mechanisms .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing piperazine derivatives are well-documented. The piperazine ring is known for enhancing pharmacological activity in central nervous system agents and antipsychotic drugs. This suggests that 3-[(4-Methylpiperazino)methyl]thiophenol may also exert anti-inflammatory effects, potentially making it a candidate for treating inflammatory disorders.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various Mannich bases, including those derived from thiophenol derivatives, it was found that certain compounds exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics. This research highlights the potential of 3-[(4-Methylpiperazino)methyl]thiophenol as a novel antimicrobial agent .
Case Study: Anticancer Activity
Another investigation focused on the antiproliferative effects of thiophene-based compounds on B16F10 murine melanoma cells. The findings indicated that specific analogs could inhibit melanin production by targeting tyrosinase activity within the cells, showcasing their potential for hyperpigmentation-related disorders and further supporting their anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
